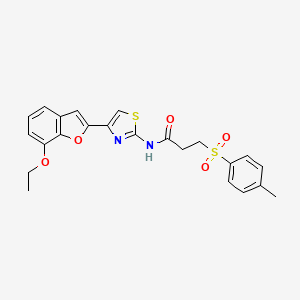

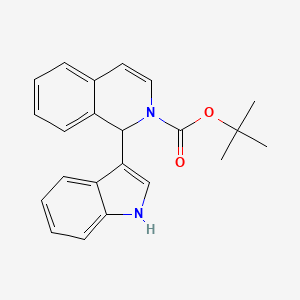

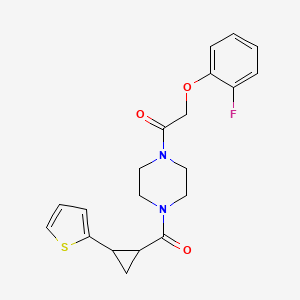

tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Aplicaciones Científicas De Investigación

Novel tert-butoxycarbonylation Reagent

A study by Saito, Ouchi, and Takahata (2006) introduces 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates. This compound effectively facilitates the tert-butoxycarbonylation of phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base, proceeding chemoselectively in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).

Antimalarial Candidate

N-tert-Butyl isoquine, as discussed by O’Neill et al. (2009), represents a 4-aminoquinoline drug candidate designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations for antimalarial application. It demonstrates excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, offering an affordable and effective solution for malaria treatment (O’Neill et al., 2009).

Synthesis of Fused Quinolines and Isoquinolines

Sau et al. (2018) reveal that tert-butyl nitrite serves as an oxidant and N1 synthon in a multicomponent reaction involving quinolines, isoquinolines, and styrenes. This process leads to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations, indicating its utility in the synthesis of complex heterocyclic compounds (Sau et al., 2018).

Corrosion Protection

Faydy et al. (2019) investigate the use of tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) as a corrosion inhibitor for carbon steel in hydrochloric acid solution. Their findings suggest that this compound, alongside others based on 8-hydroxyquinoline, provides effective corrosion protection, demonstrating the chemical's potential in industrial applications (Faydy et al., 2019).

Propiedades

IUPAC Name |

tert-butyl 1-(1H-indol-3-yl)-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-22(2,3)26-21(25)24-13-12-15-8-4-5-9-16(15)20(24)18-14-23-19-11-7-6-10-17(18)19/h4-14,20,23H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXSRNQAVJYCOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829640.png)

![2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2829641.png)

![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)

![N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)